2-Phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Overview
Description
2-Phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a useful research compound. Its molecular formula is C21H22BNO2 and its molecular weight is 331.2. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to interact with alkyl or aryl alkynes and alkenes .
Mode of Action
The compound’s mode of action involves its interaction with its targets, leading to changes in their structure or function. For instance, it can participate in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in the coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
Biochemical Pathways
The compound affects several biochemical pathways. It can participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also be involved in the asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its targets and the biochemical pathways it affects. For instance, the formation of pinacol benzyl boronate or aryl boronates could have significant effects at the molecular level .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of a palladium or copper catalyst is necessary for the compound to participate in certain reactions . Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
2-Phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline plays a significant role in biochemical reactions, particularly in the context of organic synthesis and catalysis. This compound interacts with various enzymes and proteins, facilitating reactions such as borylation and hydroboration. For instance, it can act as a substrate for enzymes involved in the formation of carbon-boron bonds, which are crucial in the synthesis of complex organic molecules . The nature of these interactions often involves the formation of transient complexes between the compound and the active sites of enzymes, leading to the activation or inhibition of specific biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins such as kinases and phosphatases, thereby affecting downstream signaling cascades that regulate cell proliferation, differentiation, and apoptosis . Additionally, the compound’s impact on gene expression can lead to alterations in the transcriptional profiles of cells, influencing the expression of genes involved in metabolic pathways and stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The dioxaborolane moiety of the compound can form covalent bonds with nucleophilic groups in proteins and nucleic acids, leading to enzyme inhibition or activation . This mechanism is particularly relevant in the context of enzyme-catalyzed reactions, where the compound can act as a competitive inhibitor or an allosteric modulator. Furthermore, the compound’s ability to interact with DNA and RNA can result in changes in gene expression, contributing to its overall biochemical activity.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and moisture can lead to hydrolysis of the dioxaborolane moiety, resulting in the formation of inactive byproducts. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist over extended periods, with potential implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as enhanced metabolic activity and improved stress response . At higher doses, the compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage. These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce apoptosis in sensitive cell populations. Threshold effects have also been observed, indicating that there is a narrow therapeutic window for the compound’s safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can act as a substrate for enzymes involved in the synthesis and degradation of boron-containing compounds, influencing the overall metabolic balance within cells. Additionally, its interactions with cofactors such as NADH and FADH2 can modulate redox reactions and energy production, further highlighting its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. For instance, the compound can be transported across cell membranes by ABC transporters, allowing it to accumulate in organelles such as the mitochondria and endoplasmic reticulum. This localization is crucial for the compound’s activity, as it enables targeted interactions with key biomolecules involved in cellular processes.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function . The compound is directed to specific compartments within the cell through targeting signals and post-translational modifications. For example, the presence of a mitochondrial targeting sequence can direct the compound to the mitochondria, where it can influence mitochondrial function and energy production. Similarly, post-translational modifications such as phosphorylation and ubiquitination can regulate the compound’s stability and interactions with other proteins, further modulating its biochemical activity.
Properties
IUPAC Name |
2-phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BNO2/c1-20(2)21(3,4)25-22(24-20)17-12-10-16-11-13-18(23-19(16)14-17)15-8-6-5-7-9-15/h5-14H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQQQNUKCRGZCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705508 | |
Record name | 2-Phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00705508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867164-54-3 | |
Record name | 2-Phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00705508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 867164-54-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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